molecular formula C7H12O B1589000 2,2-Dimethylpent-4-yn-1-ol CAS No. 107540-03-4

2,2-Dimethylpent-4-yn-1-ol

Cat. No. B1589000
M. Wt: 112.17 g/mol
InChI Key: JZQWKSNREHAZIT-UHFFFAOYSA-N
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Description

2,2-Dimethylpent-4-yn-1-ol is a chemical compound with the molecular formula C7H12O . It has a molecular weight of 112.17000 . It is also known by other synonyms such as 2,2-Dimethyl-4-pentyn-1-ol, 2,2,-dimethyl-pent-4-yn-1-ol, 4-Pentyn-1-ol,2,2-dimethyl, and 2,2-dimethyl-4-pentynol .


Synthesis Analysis

The synthesis of 2,2-Dimethylpent-4-yn-1-ol involves organometallic steps . The synthetic route includes the metalation of 3,3-dimethyl-but-yne by n-butyllithium, followed by the addition of acrolein .


Molecular Structure Analysis

The molecular structure of 2,2-Dimethylpent-4-yn-1-ol consists of 7 carbon atoms, 12 hydrogen atoms, and 1 oxygen atom . The exact mass is 112.08900 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,2-Dimethylpent-4-yn-1-ol include a molecular weight of 112.17000 . The exact mass is 112.08900 . Other properties such as density, boiling point, melting point, and flash point are not available .

Scientific Research Applications

Supramolecular Assembly The study of supramolecular assembly in alkynols, including 2,2-Dimethylpent-4-yn-1-ol, has been a subject of interest. Research has shown that alkynols like 2,2-Dimethylpent-4-yn-1-ol can form complex structures with transition metals, such as platinum and nickel, exhibiting unique hydrogen-bonding patterns. These patterns are consistent regardless of molecular complexity, indicating potential applications in material science and molecular engineering (Braga et al., 1997).

Organocatalysis 2,2-Dimethylpent-4-yn-1-ol derivatives have been explored as catalysts in asymmetric Michael addition reactions. These catalysts have shown effectiveness in such reactions, offering good to high yield and excellent enantioselectivities. This highlights the compound's potential in asymmetric synthesis and organocatalysis (Cui Yan-fang, 2008).

Catalysis in Synthesis of Furan Derivatives Research has also focused on the use of water-soluble carbene complexes derived from alkynols, including 2,2-Dimethylpent-4-yn-1-ol, as catalysts for the synthesis of furan derivatives like 2,3-dimethylfuran. These catalysts have demonstrated efficiency and recyclability, indicating their potential in green chemistry applications (Özdemir et al., 2001).

Hydrogen Bonding in Molecular Structures Studies on hydrogen bonding in molecular structures have included alkynols like 2,2-Dimethylpent-4-yn-1-ol. These studies provide insights into the role of hydrogen bonds in stabilizing complex molecular structures, which is crucial for understanding molecular interactions in various fields, including pharmaceuticals and materials science (Li et al., 1994).

Synthesis of Propargylic Amines Alkynols like 2,2-Dimethylpent-4-yn-1-ol have been used in the synthesis of propargylic amines. This process involves a copper-catalyzed coupling, leading to chiral propargylamines with high enantiomeric excess and yields. The findings demonstrate the compound's utility in organic synthesis and pharmaceutical applications (Fan & Ma, 2013).

Chemical Kinetics and Reaction Mechanisms The compound has also been studied in the context of chemical kinetics and reaction mechanisms. For instance, research on the pyrolysis of related compounds provides insights into the effects of steric hindrance on reaction rates and mechanisms, which is fundamental to understanding and designing chemical processes (Chuchani & Dominguez, 1981).

properties

IUPAC Name

2,2-dimethylpent-4-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-4-5-7(2,3)6-8/h1,8H,5-6H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZQWKSNREHAZIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC#C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90461505
Record name 2,2-dimethylpent-4-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90461505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethylpent-4-yn-1-ol

CAS RN

107540-03-4
Record name 2,2-Dimethyl-4-pentyn-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107540-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-dimethylpent-4-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90461505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-dimethylpent-4-yn-1-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
Y Sun, G Wu, D Cen, Y Chen, L Wang - Dalton Transactions, 2012 - pubs.rsc.org
Four multitopic Schiff-base ligand precursors were synthesized via condensation of 4,4′-diol-3,3′-diformyl-1,1′-diphenyl or 1,3,5-tris(4-hydroxy-5-formylphenyl)benzene with 2,6-…
Number of citations: 16 pubs.rsc.org
C Brinkmann, AGM Barrett, MS Hill… - …, 2012 - ACS Publications
Heavier alkaline earth bis(trimethylsilyl)amides [Ae{N(SiMe 3 ) 2 } 2 ] 2 (Ae = Ca, Sr, Ba) are shown to act as effective precatalysts for the regioselective intramolecular hydroalkoxylation/…
Number of citations: 51 pubs.acs.org
JA MacKay, ZC Landis, SE Motika… - The Journal of Organic …, 2012 - ACS Publications
An intramolecular Rauhut–Currier reaction utilizing alkynoates as the initial conjugate acceptor affords densely functionalized 5- and 6-membered rings from ynoate-enoate, ynoate-…
Number of citations: 19 pubs.acs.org
SD Goble - 2006 - search.proquest.com
Tandem CO and CC bond forming reactions, where oxygen functionalities can be installed with the requisite carbon-carbon bonds being formed in a single reaction step, can be a …
Number of citations: 2 search.proquest.com
S Adhikari - 2015 - rave.ohiolink.edu
Carbohydrates have significant roles in numerous biological processes, such as cell signaling, fertilization, embryogenesis, neuronal development, hormone activities, cell proliferation …
Number of citations: 2 rave.ohiolink.edu
DA Kambale, BR Borade, R Vinodkumar… - The Journal of …, 2023 - ACS Publications
Unmasking the synthetic potential of alkyne functional group of alkynyl alcohols as surrogates of carbonyl compounds, herein we present the first Brønsted acid (TfOH)-catalyzed [2 + 2 …
Number of citations: 3 pubs.acs.org
MG Organ, J Wang - The Journal of Organic Chemistry, 2002 - ACS Publications
An effective synthesis of the C1−C10 component of deoxyfusapyrone has been achieved that will allow for the synthesis of both the (R) and (S) form of the C-8 chiral center starting from …
Number of citations: 15 pubs.acs.org

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